
2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as L-745,870, and it has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves its binding to the dopamine D4 receptor and blocking its activation by dopamine. This results in the inhibition of downstream signaling pathways that are involved in the regulation of various physiological and behavioral processes. The exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its molecular and cellular effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the release of dopamine in the prefrontal cortex and striatum, which are brain regions involved in the regulation of cognition and emotion. This compound has also been shown to decrease the activity of the mesolimbic dopaminergic pathway, which is involved in the regulation of reward and motivation. Furthermore, it has been found to increase the activity of the mesocortical dopaminergic pathway, which is involved in the regulation of cognitive and emotional processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D4 receptor, which allows for the specific manipulation of this receptor in experimental settings. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use in lab experiments. It has been found to have some off-target effects on other dopamine receptor subtypes, which can complicate the interpretation of experimental results. Furthermore, its effects on other neurotransmitter systems and physiological processes are still not fully understood, which can limit its applicability in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. One direction is to further elucidate its mechanism of action and molecular effects on the dopamine D4 receptor and downstream signaling pathways. This can help to identify potential therapeutic targets and improve the specificity and efficacy of this compound in the treatment of psychiatric and neurological disorders. Another direction is to investigate its effects on other neurotransmitter systems and physiological processes, such as glutamate, GABA, and inflammation. This can help to identify potential off-target effects and broaden its applicability in different experimental paradigms. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans. This can help to determine its potential as a therapeutic agent for various psychiatric and neurological disorders.
Synthesemethoden
The synthesis of 2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 2-isopropylphenol with ethyl chloroacetate to form 2-(2-isopropylphenoxy)acetic acid. The latter is then reacted with thionyl chloride to form 2-(2-isopropylphenoxy)acetyl chloride. The final step involves the reaction of 2-(2-isopropylphenoxy)acetyl chloride with N-(1-methyl-4-piperidinyl)propan-2-amine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the dopamine D4 receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including cognition, emotion, and motor function. Therefore, this compound has been studied for its potential applications in the treatment of various psychiatric and neurological disorders, such as schizophrenia, bipolar disorder, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methyl-N-(1-methylpiperidin-4-yl)-2-(2-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)16-8-6-7-9-17(16)23-19(3,4)18(22)20-15-10-12-21(5)13-11-15/h6-9,14-15H,10-13H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQMSHVOKXJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

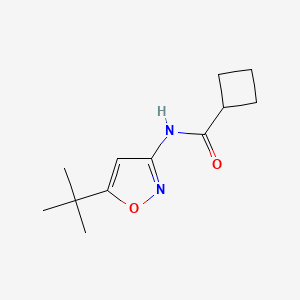

![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)
![3-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4996114.png)
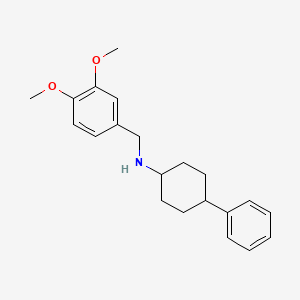
![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)
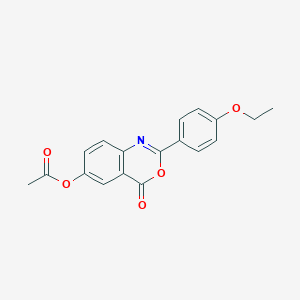
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)
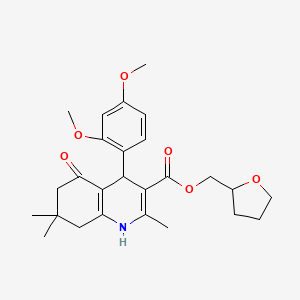
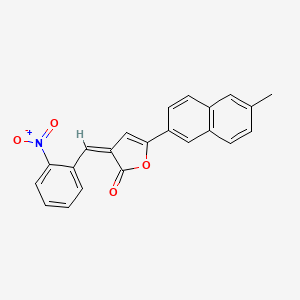
![methyl N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]glycinate](/img/structure/B4996169.png)

![4-[(3-isoxazolylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4996192.png)
